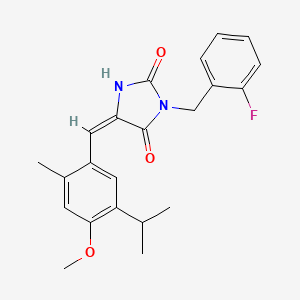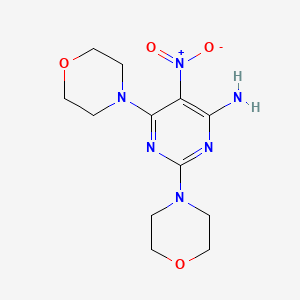
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
Vue d'ensemble
Description
3-(2-fluorobenzyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.16927076 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Behavior of Fluorogenic Molecules
The study of fluorogenic molecules like DFHBI derivatives, which bind to the Spinach aptamer for RNA imaging, reveals insights into their photophysical behavior. Hindered photoisomerization leads to enhanced fluorescence signals, suggesting applications in imaging and sensor technologies. The fluorescence of DFHBI-type molecules is highly dependent on the medium's pH and solvent interactions, indicating potential in sensitive environmental and biological sensors (Santra et al., 2019).
Stability and Structure of N-heterocyclic Carbenes
The stability and structure of N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents are explored through synthesis and characterization. These compounds demonstrate reactivity akin to alkyl halides, with potential applications in organic synthesis and catalysis. The exploration of electron delocalization on the stability of these NHCs opens up avenues for developing more efficient and electrophilic catalysts (Hobbs et al., 2010).
Potential Anti-Alzheimer's Agents
Research into N-benzylated derivatives of imidazolidin-2-one suggests their potential as anti-Alzheimer's agents. Analogous compounds have shown promising results in both in-vivo and in-vitro studies, indicating a therapeutic application in managing Alzheimer's disease. This research paves the way for novel treatments based on the modification of molecular structures related to donepezil, a current drug for Alzheimer's (Gupta et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one compounds have shown antimicrobial activity. These findings suggest applications in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Patel et al., 2010).
Propriétés
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-13(2)17-10-16(14(3)9-20(17)28-4)11-19-21(26)25(22(27)24-19)12-15-7-5-6-8-18(15)23/h5-11,13H,12H2,1-4H3,(H,24,27)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDVCRDLAFXGSC-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4055116.png)
![4-benzyl-1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4055125.png)

![4-benzyl-1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4055147.png)

![N,N'-diisopropyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4055171.png)
![2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055177.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2-fluorobenzyl)propanamide](/img/structure/B4055182.png)

![6-(2-chloro-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4055198.png)
![3-({[2-(benzyloxy)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4055206.png)
![4-{[2-[acetyl(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4055210.png)
![2-(4-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4055211.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4055215.png)
